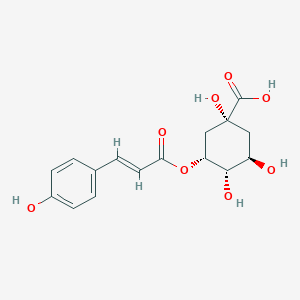![molecular formula C26H35NO4 B1243461 (9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lythranidine is a piperidine alkaloid and a piperidine alkaloid fundamental parent.
Scientific Research Applications
Crystal Structure Analysis:
- Nguyen et al. (2017) studied the crystal structure of a macrocyclic compound similar in structure to the requested compound, providing insights into the molecular geometry and potential applications in materials science or molecular engineering Nguyen et al., 2017.
Synthesis of Analogous Compounds:
- Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to the requested compound. These compounds showed significant analgesic potency, indicating potential pharmaceutical applications Epstein et al., 1981.
- Sezgin et al. (1993) described the synthesis of macrocyclic ligands similar to the compound , which might have implications in the development of new chemical entities for various applications Sezgin et al., 1993.
Development of Macrocyclic Ligands:
- Parker et al. (1985) reported the synthesis of macrocyclic ligands containing a sub-unit similar to the requested compound, exploring their potential in forming metal complexes. This research may be relevant in catalysis or material science Parker et al., 1985.
Chemical Analysis and Properties:
- Fernández-Fernández et al. (2009) synthesized and characterized Ni(II) complexes of stereo-isomeric hexazamacrocyclic ligands related to the compound, providing insights into their chemical properties and potential applications in coordination chemistry Fernández-Fernández et al., 2009.
Applications in Molecular Synthesis:
- Kılıç et al. (1986) synthesized macrocyclic polyethers containing a group on the aromatic ring, which are structurally analogous to the requested compound, indicating potential applications in synthetic chemistry Kılıç et al., 1986.
Structural Studies:
- Pohl et al. (1995) determined the crystal structure of a compound with a similar complex ring system, offering valuable information for the development of new materials or drugs Pohl et al., 1995.
Exploration of Complex Molecular Systems:
- Liu et al. (2010) isolated new compounds from the root bark of Juglans cathayensis, which are structurally similar to the compound , suggesting potential for discovering new natural products with various applications Liu et al., 2010.
properties
Product Name |
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
|---|---|
Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
InChI |
InChI=1S/C26H35NO4/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3/t19-,20-,21+,22+/m1/s1 |
InChI Key |
IMHNVGKPQLKSHM-CZYKHXBRSA-N |
Isomeric SMILES |
COC1=C2C=C(CC[C@@H](C[C@H]3CCC[C@@H](N3)C[C@H](CCC4=CC2=C(C=C4)O)O)O)C=C1 |
Canonical SMILES |
COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |
synonyms |
(+-)-lythranidine lythranidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)
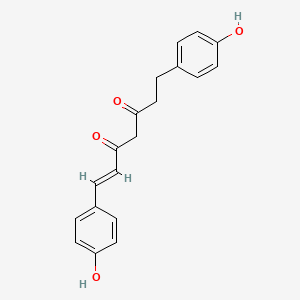
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
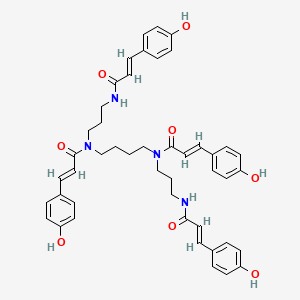
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
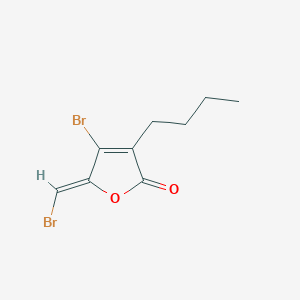
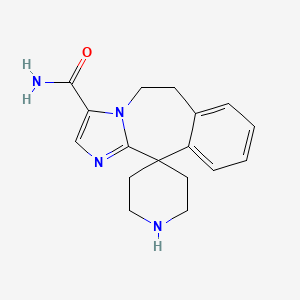
![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
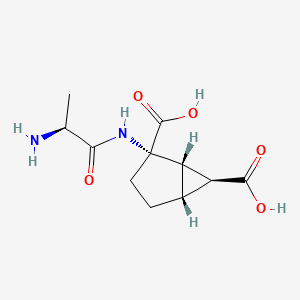
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
